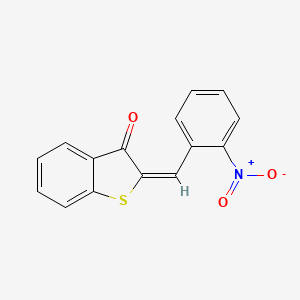

![molecular formula C11H17N3O3S2 B5509387 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide often involves complex reactions. For example, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the intricate chemistry involved in synthesizing piperazine-containing compounds (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this category is often characterized by X-ray crystallography. For instance, the crystal structure of 4-phenyl-piperazine-1-sulfonylamide was determined to provide insights into the arrangement of atoms and the geometry of the molecule (Berredjem et al., 2010).

Chemical Reactions and Properties

Piperazine derivatives are known for their reactivity in various chemical reactions. The sulfomethylation of piperazine, for example, has been explored to create mixed-side-chain macrocyclic chelates, showcasing the compound's versatility in chemical synthesis (van Westrenen & Sherry, 1992).

Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis : A study by Wang et al. (2006) explored the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group, similar to the one in 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide, was crucial for achieving high enantioselectivity in this catalytic process (Wang, Cheng, Wu, Wei, & Sun, 2006).

Chemical Derivatization for Liquid Chromatography : Wu et al. (1997) developed a new sulfonate reagent, incorporating elements like piperazine for analytical derivatization in liquid chromatography. This approach is relevant for compounds like 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide, which could potentially be used as derivatization agents to improve the sensitivity and selectivity of analytical methods (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).

Synthesis of Antimicrobial Agents : Krishnamurthy et al. (2011) synthesized a series of compounds including piperazine-1-yl and sulfonamide moieties for antimicrobial applications. This research indicates the potential of 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide in developing new antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).

Carbonic Anhydrase Inhibition : A study by Mincione et al. (2005) discussed the synthesis of sulfonamide derivatives, including piperazine, as inhibitors of carbonic anhydrase. This suggests the potential application of 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide in designing inhibitors for enzymes like carbonic anhydrase (Mincione, Starnotti, Masini, Bacciottini, Scrivanti, Casini, Vullo, Scozzafava, & Supuran, 2005).

Adenosine Receptor Antagonism : Borrmann et al. (2009) developed compounds with piperazine-1-sulfonyl moieties as potent adenosine A2B receptor antagonists. This indicates the potential for 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide to be utilized in the development of similar receptor antagonists (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).

Zukünftige Richtungen

The future directions for research on “4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide” are not specified in the current data. Given the interest in piperazine derivatives in various fields of chemistry and biology, it is likely that future research will continue to explore the synthesis, properties, and applications of these compounds .

Eigenschaften

IUPAC Name |

4-(4-ethylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S2/c1-2-13-3-5-14(6-4-13)19(16,17)9-7-10(11(12)15)18-8-9/h7-8H,2-6H2,1H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVSYXLIYCYUNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)

![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)

![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)

![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)